Cas no 1894615-34-9 (7-bromo-2-cyclopentylimidazo1,2-apyridine)
7-bromo-2-cyclopentylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- 7-bromo-2-cyclopentylimidazo1,2-apyridine
- EN300-1197861
- 7-bromo-2-cyclopentylimidazo[1,2-a]pyridine
- 1894615-34-9
-
- Inchi: 1S/C12H13BrN2/c13-10-5-6-15-8-11(14-12(15)7-10)9-3-1-2-4-9/h5-9H,1-4H2
- InChI Key: IUPUMSYKYURGFW-UHFFFAOYSA-N
- SMILES: BrC1C=CN2C(C=1)=NC(=C2)C1CCCC1
Computed Properties
- Exact Mass: 264.02621g/mol
- Monoisotopic Mass: 264.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.3Ų
7-bromo-2-cyclopentylimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197861-0.05g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 0.05g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-0.1g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 0.1g |
$715.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-0.25g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 0.25g |
$748.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-0.5g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 0.5g |
$781.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-1.0g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 1g |
$813.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-2.5g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 2.5g |
$1594.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-5.0g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 5g |
$2360.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-10.0g |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 10g |
$3500.0 | 2023-06-08 | ||
| Enamine | EN300-1197861-50mg |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1197861-100mg |
7-bromo-2-cyclopentylimidazo[1,2-a]pyridine |
1894615-34-9 | 100mg |
$615.0 | 2023-10-03 |
7-bromo-2-cyclopentylimidazo1,2-apyridine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 7-bromo-2-cyclopentylimidazo1,2-apyridine
Professional Introduction to Compound with CAS No. 1894615-34-9 and Product Name: 7-bromo-2-cyclopentylimidazo1,2-apyridine
The compound with the CAS number 1894615-34-9 and the product name 7-bromo-2-cyclopentylimidazo1,2-apyridine represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug discovery. The molecular framework of 7-bromo-2-cyclopentylimidazo1,2-apyridine consists of an imidazo[1,2-a]pyridine core, which is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in diverse ways.
The presence of a bromine substituent at the 7-position and a cyclopentyl group at the 2-position introduces specific electronic and steric properties to the molecule. These modifications not only influence its reactivity but also enhance its binding affinity to biological targets. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex organic molecules. The cyclopentyl group, on the other hand, contributes to steric hindrance and can modulate the pharmacokinetic properties of the compound.
Recent research has highlighted the importance of imidazo[1,2-a]pyridine derivatives in the development of therapeutic agents. These compounds have been explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural motif is particularly favored due to its ability to mimic natural product scaffolds and interact with multiple biological pathways. For instance, studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit kinases and other enzymes involved in tumor growth and progression.
In particular, 7-bromo-2-cyclopentylimidazo1,2-apyridine has been investigated for its pharmacological properties. Preliminary studies suggest that this compound exhibits promising activity against certain cancer cell lines by interfering with key signaling pathways. The bromine substituent allows for easy derivatization, enabling researchers to fine-tune the pharmacological profile of the molecule. By introducing different functional groups at various positions, scientists can optimize binding interactions with target proteins and enhance therapeutic efficacy.
The synthesis of 7-bromo-2-cyclopentylimidazo1,2-apyridine involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. Subsequent functionalization steps introduce the bromine atom and the cyclopentyl group. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and selectivity. These synthetic strategies highlight the compound's accessibility while maintaining its structural integrity for biological evaluation.
The biological evaluation of 7-bromo-2-cyclopentylimidazo1,2-apyridine has revealed intriguing findings that warrant further exploration. In vitro assays have shown that this compound can modulate the activity of several enzymes implicated in disease pathways. Notably, it has demonstrated inhibitory effects on tyrosine kinases, which are overexpressed in many cancers. The ability to target these enzymes opens up new avenues for developing small-molecule inhibitors that could disrupt tumor growth and metastasis.
Moreover, the compound's interaction with biological targets suggests potential applications beyond oncology. Research indicates that imidazo[1,2-a]pyridine derivatives can influence immune responses and inflammation-related processes. This has sparked interest in exploring their use as immunomodulators or anti-inflammatory agents. The structural flexibility of 7-bromo-2-cyclopentylimidazo1,2-apyridine allows for modifications that could tailor its activity towards specific therapeutic endpoints.
The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like 7-bromo-2-cyclopentylimidazo1,2-apyridine. Its availability through reliable suppliers ensures that researchers can conduct extensive screening programs without compromising on purity or yield. This accessibility is crucial for advancing drug discovery efforts and translating laboratory findings into clinical applications.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with precision. The case of 7-bromo-2-cyclopentylimidazo1,2-apyridine exemplifies how structural modifications can lead to significant improvements in drug-like properties. By leveraging cutting-edge synthetic methodologies and biophysical techniques, scientists are paving the way for next-generation therapeutics that address unmet medical needs.
In conclusion,7-bromo-2-cyclopentylimidazo1,2-apyridine (CAS No. 1894615-34-9) represents a valuable asset in pharmaceutical research due to its unique structural features and promising biological activities. Its synthesis showcases the sophistication of modern organic chemistry techniques while its potential applications highlight its significance as a building block for drug discovery efforts worldwide.
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